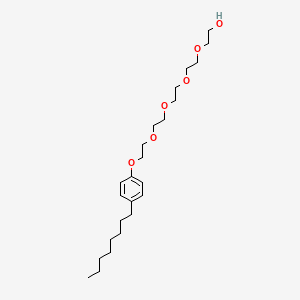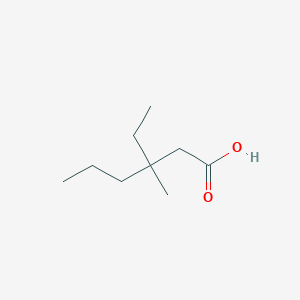
3-Ethyl-3-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain carboxylic acid, characterized by the presence of both ethyl and methyl groups attached to the third carbon of a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3-methylhexanoic acid with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-ethyl-3-methylhexanoyl chloride, which can be prepared from the corresponding acid using thionyl chloride. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-methylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides.
Applications De Recherche Scientifique
3-Ethyl-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving branched-chain fatty acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism by which 3-Ethyl-3-methylhexanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways such as beta-oxidation. The molecular targets include enzymes like acyl-CoA dehydrogenase and enoyl-CoA hydratase, which play crucial roles in the breakdown and synthesis of fatty acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Has the ethyl group on the second carbon instead of the third.
Hexanoic acid: The parent compound without any branching.
Uniqueness
3-Ethyl-3-methylhexanoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules that require precise branching patterns.
Propriétés
Numéro CAS |
50902-82-4 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,5-2)7-8(10)11/h4-7H2,1-3H3,(H,10,11) |
Clé InChI |
APIWHOUUMCIHFT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




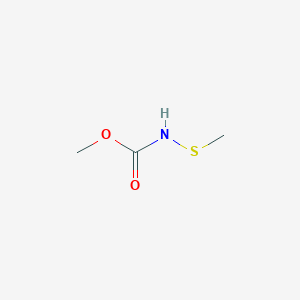
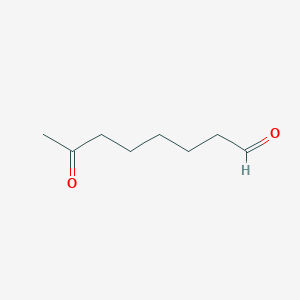
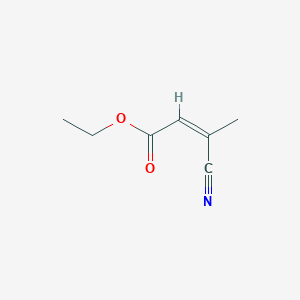

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
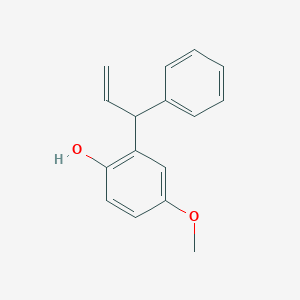
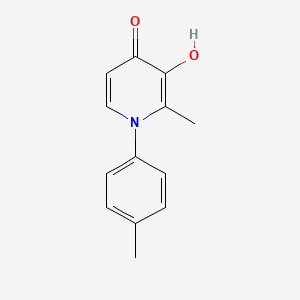
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
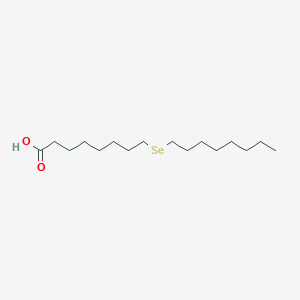
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
